[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester
CAS No.: 1202890-79-6
Cat. No.: VC3418078
Molecular Formula: C17H24ClNO2
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1202890-79-6 |
|---|---|
| Molecular Formula | C17H24ClNO2 |
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | tert-butyl N-[4-(4-chlorophenyl)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20) |
| Standard InChI Key | AWACZJQTWOCLML-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=C(C=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexane ring substituted at the 4-position with a 4-chlorophenyl group. A carbamic acid tert-butyl ester (–NH–CO–O–t-Bu) is attached to the cyclohexyl ring, conferring steric bulk and chemical stability. The trans-configuration of the cyclohexyl group is often preferred in synthetic applications due to its lower steric strain compared to the cis-isomer.
Synthesis and Preparation
General Synthetic Routes
The synthesis typically involves Boc protection of 4-(4-chlorophenyl)cyclohexylamine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions :
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Step 1: React 4-(4-chlorophenyl)cyclohexylamine with Boc₂O in dichloromethane or THF.
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Step 2: Add a base (e.g., triethylamine, NaHCO₃) to scavenge HCl generated during carbamate formation.
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Step 3: Purify via column chromatography (hexane/ethyl acetate) to isolate the product in 45–64% yields .
Representative Reaction:
Optimization Strategies
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Catalysis: Fe₃O₄@MCM-41@Zr-piperazine nanocatalysts enhance reaction efficiency (94% yield) .
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Solvent Effects: Polar aprotic solvents (e.g., THF) improve Boc group transfer kinetics .
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Stereocontrol: Trans-cyclohexyl isomers dominate due to reduced 1,3-diaxial interactions during ring closure.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The tert-butyl carbamate (Boc) group serves as a temporary protecting group for amines, enabling sequential reactions in peptide synthesis . Key applications include:
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Antipsychotic Agents: Used in the synthesis of Cariprazine, a D₃/D₂ receptor partial agonist .
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Antibiotics: Intermediate for quinolinones targeting multidrug-resistant bacteria .
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Kinase Inhibitors: Precursor for JAK1 and Mer kinase inhibitors in leukemia therapy .
Structure-Activity Relationship (SAR) Studies
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